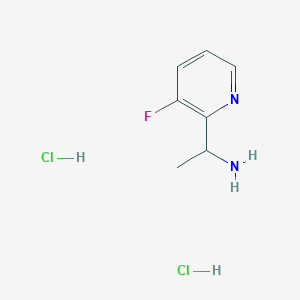

![molecular formula C11H8BrClN2OS B2477347 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide CAS No. 446858-96-4](/img/structure/B2477347.png)

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . These are organic compounds containing a benzene fused to a thiazole ring (a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom) .

Synthesis Analysis

The synthesis of “this compound” derivatives has been studied for their pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various spectroanalytical methods such as NMR and IR . The crystal structure of a similar compound has been studied .Chemical Reactions Analysis

Thiazoles, which include “this compound”, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Scientific Research Applications

Primary Targets of Chloroacetamides

Research highlights the primary target enzyme for chloroacetamides, revealing their significant impact on the synthesis of very-long-chain fatty acids (VLCFAs) in various plant species. This inhibition of VLCFA synthesis, crucial for plant growth, positions chloroacetamides as potent herbicides. The specificity of the inhibition is linked to the structure of the amide, pointing to a tight-binding complex formation with the condensing elongase enzyme system. This interaction underscores the potential of chloroacetamides in agricultural applications, particularly in the development of herbicides with targeted action mechanisms (Böger, Matthes, & Schmalfuss, 2000).

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives, due to their structural versatility, have been the subject of extensive research in medicinal chemistry. They are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The review of thiazole chemistry elucidates the methods for synthesizing various derivatives and their subsequent evaluation for diverse pharmacological activities. This body of research provides a foundation for the exploration of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide in potential therapeutic applications, leveraging the inherent biological activities associated with thiazole cores (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Nitazoxanide: A Case Study in Repurposing

Exploring the versatility of related compounds, nitazoxanide, a nitrothiazole-derived medication, illustrates the potential for repurposing known chemicals for new therapeutic uses. Originally developed as an antiparasitic agent, nitazoxanide has shown a broad spectrum of activity against bacterial, viral, and protozoal infections. Its mechanism of action, believed to involve the inhibition of the pyruvate-ferredoxin oxidoreductase pathway, highlights the potential for the chemical scaffold of thiazole derivatives in addressing a wide range of diseases. This example underscores the possibility of exploring this compound for similar multifaceted applications in medicine (Bharti, Sharma, Goswami, Sharma, Rabbani, & Kumar, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of targets due to their diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their specific structures .

Result of Action

Thiazole derivatives have been found to have a range of effects at the molecular and cellular level due to their diverse biological activities .

Action Environment

Environmental factors can potentially influence the action of thiazole derivatives .

Properties

IUPAC Name |

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2OS/c12-8-3-1-2-7(4-8)9-6-17-11(14-9)15-10(16)5-13/h1-4,6H,5H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQKOPPXXLHJMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2477264.png)

![3-Methyl-2-[[methyl(prop-2-ynyl)amino]methyl]quinazolin-4-one](/img/structure/B2477266.png)

![N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2477267.png)

![[(2,4,5-Trichlorophenyl)carbamoyl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2477268.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2477271.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2477272.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2477273.png)

![Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2477274.png)

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2477279.png)

![4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2477281.png)

![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2477286.png)